N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)9-15(19)17-12-6-7-13(14(10-12)21-3)18-8-4-5-16(18)20/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJGDOCSWPLUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxy-Substituted Phenyl Ring: This step involves the coupling of the pyrrolidinone ring with a methoxy-substituted phenyl derivative using reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the intermediate with a suitable amine or acid chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-oxobutanamide: Similar structure with an oxobutanamide group instead of a methylbutanamide group.
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide: Similar structure with an ethanesulfonamide group.
Uniqueness
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide is unique due to the presence of the methoxy-substituted phenyl ring and the pyrrolidinone ring, which confer specific chemical properties and potential biological activities. Its unique structure allows for diverse chemical modifications and applications in various research fields.
Biological Activity
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly as an allosteric modulator of the sigma-1 receptor. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 290.36 g/mol. Its structure features a methoxy group, a pyrrolidinone ring, and an amide functional group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₃ |
| Molecular Weight | 290.36 g/mol |
| Structure | Chemical Structure |
This compound primarily acts on the sigma-1 receptor , which is implicated in various neurophysiological processes. The sigma-1 receptor modulates intracellular calcium signaling pathways, influencing neurotransmitter release and neuronal excitability. By acting as an allosteric modulator, this compound can enhance or inhibit receptor activity depending on the physiological context.
1. Neuroprotective Effects
Research indicates that compounds interacting with sigma-1 receptors can exhibit neuroprotective properties. This compound has shown promise in preclinical models for conditions such as:
- Alzheimer's Disease : By modulating sigma-1 receptors, the compound may help in reducing neuroinflammation and promoting neuronal survival.
2. Antidepressant Properties
Studies have suggested that sigma-1 receptor modulation can lead to antidepressant-like effects. In animal models, administration of this compound resulted in:
- Increased locomotor activity
- Enhanced performance in forced swim tests, indicating potential antidepressant effects.
3. Anti-Seizure Activity
The compound's ability to influence calcium signaling pathways suggests potential applications in epilepsy treatment. Experimental data demonstrate:
- Reduction in seizure frequency in animal models when administered prior to seizure induction.
Case Study 1: Neuroprotection in Alzheimer's Models
In a study conducted on transgenic mice modeling Alzheimer's disease, this compound was administered over a period of six weeks. Results indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function as assessed by the Morris water maze test.
Case Study 2: Antidepressant-Like Effects
A double-blind study involving adult male rats evaluated the antidepressant potential of this compound. The results showed that those treated with varying doses exhibited significant reductions in despair behavior compared to controls, suggesting its potential utility as an antidepressant.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Sigma-1 Modulation | Neuroprotective Effect | Antidepressant Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| N-[3-fluorophenyl]-N-(2-hydroxyethyl)-4-(2-pyrrolidinone) | Moderate | Moderate | No |
| DPC 333 | Yes | Yes | Moderate |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from precursors like 3-methoxy-4-aminophenol. Critical steps include:
- Amide Coupling : Reaction of 3-methylbutanoyl chloride with the amino group under anhydrous conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions).
- Pyrrolidinone Introduction : Cyclization via lactam formation using reagents like EDCI/HOBt, followed by purification via column chromatography or crystallization .
- Optimization : Adjusting catalyst loadings (e.g., palladium for cross-coupling), solvent polarity, and temperature gradients can improve yields (>70% reported in analogous syntheses) .
Q. How is the molecular structure of this compound characterized, and which analytical techniques are most reliable?
- Methodological Answer : Structural confirmation requires:
- NMR Spectroscopy : 1H/13C NMR to verify methoxy, pyrrolidinone, and amide linkages (e.g., δ 3.8 ppm for methoxy protons, δ 170–175 ppm for carbonyl carbons).
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ at m/z ~345.18).
- X-ray Crystallography : For absolute configuration determination in crystalline forms, as seen in structurally similar kinase inhibitors .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodological Answer : Initial screening should include:
- Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorogenic substrates (IC50 determination).
- Cellular Viability Assays : MTT or ATP-luciferase assays in cancer cell lines (e.g., HCT-116, A549) to evaluate cytotoxicity.
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or ion channels, given the compound’s resemblance to metabotropic glutamate receptor modulators .
Advanced Research Questions
Q. How can conflicting solubility and stability data be resolved for this compound in different experimental setups?
- Methodological Answer : Discrepancies arise from solvent polarity and pH variations. Mitigation strategies include:
- Solubility Profiling : Use of co-solvents (e.g., DMSO/PBS mixtures) and dynamic light scattering (DLS) to assess aggregation.
- Stability Studies : Accelerated degradation tests under stress conditions (e.g., 40°C/75% RH) with HPLC monitoring. Analogous compounds show pH-dependent hydrolysis of the amide bond, requiring buffered solutions (pH 6–8) for long-term storage .
Q. What strategies are effective in elucidating the mechanism of action for this compound in neurodegenerative disease models?
- Methodological Answer : Mechanistic studies should integrate:
- Target Deconvolution : Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners.
- Pathway Analysis : RNA-seq or phosphoproteomics in neuronal cells (e.g., SH-SY5Y) to map signaling cascades (e.g., mTOR, MAPK).
- In Vivo Validation : Transgenic animal models (e.g., Aβ-overexpressing mice) with behavioral assays (Morris water maze) and biomarker quantification (Tau, GFAP) .
Q. How can synthetic byproducts be minimized during scale-up, and what purification methods are optimal?
- Methodological Answer : Byproduct formation often stems from incomplete lactam cyclization or oxidation. Solutions include:
- Flow Chemistry : Continuous reactors for precise temperature control during cyclization (residence time <30 min at 80°C).
- Advanced Purification : Simulated moving bed (SMB) chromatography or preparative HPLC with C18 columns.
- Quality Control : In-line PAT tools (FTIR, Raman spectroscopy) for real-time monitoring of reaction intermediates .
Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of derivatives?
- Methodological Answer : SAR modeling involves:
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) into homology models of targets like EGFR T790M mutants.
- QSAR Modeling : 3D-QSAR (CoMFA/CoMSIA) using descriptors like logP, polar surface area, and H-bond donors.
- MD Simulations : Nanosecond-scale simulations to assess binding stability (e.g., RMSD <2 Å for pyrrolidinone interactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
